molecular formula C7H11ClO3S B13301799 3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Cat. No.: B13301799
M. Wt: 210.68 g/mol
InChI Key: QHGFSAXWJRWPIV-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound that features a thiolane ring with a chloroethyl substituent and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a 1,3-dithiolane, followed by chlorination and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization, chlorination, and oxidation processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its thiolane ring structure combined with the chloroethyl and carbaldehyde groups

Properties

Molecular Formula

C7H11ClO3S

Molecular Weight

210.68 g/mol

IUPAC Name

3-(2-chloroethyl)-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C7H11ClO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2

InChI Key

QHGFSAXWJRWPIV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CCCl)C=O

Origin of Product

United States

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